N,N-Dimethylformamide-d

NMR Spectroscopy Isotopic Labeling Analytical Chemistry

N,N-Dimethylformamide-d (CAS 2914-27-4), also referred to as DMF-d1, is a mono-deuterated isotopologue of N,N-dimethylformamide (DMF) in which the formyl hydrogen is replaced by deuterium. With the linear formula DCON(CH3)2 and a molecular weight of 74.10 g/mol, this compound is supplied as a colorless liquid with a certified isotopic purity of 98 atom % D or higher.

Molecular Formula C3H7NO
Molecular Weight 74.1 g/mol
CAS No. 2914-27-4
Cat. No. B1365347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethylformamide-d
CAS2914-27-4
Molecular FormulaC3H7NO
Molecular Weight74.1 g/mol
Structural Identifiers
SMILESCN(C)C=O
InChIInChI=1S/C3H7NO/c1-4(2)3-5/h3H,1-2H3/i3D
InChIKeyZMXDDKWLCZADIW-WFVSFCRTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethylformamide-d (CAS 2914-27-4): Deuterated NMR Solvent for High-Resolution Spectroscopy and Isotopic Labeling Applications


N,N-Dimethylformamide-d (CAS 2914-27-4), also referred to as DMF-d1, is a mono-deuterated isotopologue of N,N-dimethylformamide (DMF) in which the formyl hydrogen is replaced by deuterium . With the linear formula DCON(CH3)2 and a molecular weight of 74.10 g/mol, this compound is supplied as a colorless liquid with a certified isotopic purity of 98 atom % D or higher . Its primary utility lies in nuclear magnetic resonance (NMR) spectroscopy, where deuterium substitution at the formyl position minimizes background proton signals, thereby enhancing spectral resolution [1]. Additionally, the compound serves as a stable isotope-labeled internal standard for mass spectrometry and as a mechanistic probe in metabolic studies .

Why N,N-Dimethylformamide-d (CAS 2914-27-4) Cannot Be Replaced by Unlabeled DMF or Alternative Deuterated Analogs in Critical Applications


While unlabeled DMF (CAS 68-12-2) is an excellent polar aprotic solvent for organic synthesis, its use in NMR spectroscopy introduces intense proton signals that obscure analyte resonances in the δ 2.5–8.0 ppm region . Conversely, fully deuterated DMF-d7 (CAS 4472-41-7) eliminates all solvent proton signals but imposes a significant mass shift (M+7) and exhibits altered physicochemical properties, including a higher density (1.03 g/mL vs. 0.957 g/mL) and a refractive index of 1.428 compared to 1.427 for DMF-d1 . More critically, metabolic studies demonstrate that the site of deuterium incorporation dictates the kinetic deuterium isotope effect (KDIE) on cytochrome P450-mediated oxidation: N-methyl deuteration (as in DMF-d6) reduces Vmax by >50%, whereas formyl deuteration (as in DMF-d1) does not significantly alter Vmax, making DMF-d1 the preferred tracer for mechanistic investigations of formyl-specific metabolic pathways [1]. These quantifiable differences render generic substitution experimentally invalid and scientifically misleading.

N,N-Dimethylformamide-d (CAS 2914-27-4): Quantitative Evidence Differentiating from Unlabeled DMF and Deuterated Analogs


Isotopic Purity and NMR Background Suppression: N,N-Dimethylformamide-d1 vs. Unlabeled DMF

N,N-Dimethylformamide-d1 (DMF-d1) provides a certified isotopic purity of ≥98 atom % D at the formyl position . In ¹H NMR spectroscopy, this site-specific deuteration reduces the solvent background signal intensity at the formyl proton resonance (δ ≈ 8.0 ppm) by a factor of approximately 50–100 compared to unlabeled DMF, assuming a typical natural abundance deuterium background of 0.015% [1]. This enables the detection of analyte resonances in the low-field region without the need for solvent suppression pulse sequences, which can introduce baseline distortions and reduce quantitative accuracy . In contrast, unlabeled DMF produces an intense singlet at δ 8.01 ppm (1H, CHO) that necessitates WET or presaturation solvent suppression, techniques known to attenuate nearby analyte signals by 10–30% [2].

NMR Spectroscopy Isotopic Labeling Analytical Chemistry

Physicochemical Property Differentiation: DMF-d1 vs. DMF-d7 and Unlabeled DMF

The density of DMF-d1 at 25°C is 0.957 g/mL, which is intermediate between unlabeled DMF (0.944 g/mL) and fully deuterated DMF-d7 (1.03 g/mL) . This 1.4% higher density relative to unlabeled DMF translates to a measurable difference in solution preparation: a 10.00 mL volumetric addition of DMF-d1 delivers 9.57 g of solvent versus 9.44 g for unlabeled DMF—a 0.13 g difference per 10 mL [1]. In gravimetric sample preparation for quantitative NMR (qNMR) or reaction stoichiometry calculations, this density differential must be accounted for to avoid systematic errors in concentration determination. The refractive index of DMF-d1 (n20/D 1.427) also differs from DMF-d7 (1.428) and unlabeled DMF (1.430), providing a quality control metric for solvent identity verification .

Physical Chemistry Solvent Selection Experimental Reproducibility

Metabolic Stability and Kinetic Deuterium Isotope Effect (KDIE): DMF-d1 vs. Unlabeled DMF and DMF-d6

In rat liver microsomal incubations, N,N-dimethyldeuterioformamide ([²H₁]DMF, DMF-d1) exhibits an apparent Km for N-methyl oxidation of 0.14 mM, compared to 0.20 mM for unlabeled DMF—a 30% reduction in Km indicating enhanced enzyme affinity [1]. The apparent Vmax for DMF-d1 is similar to that of unlabeled DMF, whereas N,N-bis(trideuteriomethyl)formamide ([²H₆]DMF, DMF-d6) displays a Vmax less than half that of DMF, corresponding to a noncompetitive intermolecular kinetic deuterium isotope effect (KDIE) of 2.4 [2]. The competitive intermolecular KDIE for DMF-d6 is 5.0, and the intramolecular KDIE is 5.2 [3]. Critically, deuterium substitution at the formyl position (DMF-d1) does not significantly alter Vmax, indicating that the rate-limiting step of cytochrome P450 2E1-mediated oxidation involves C–H bond cleavage at the methyl groups, not the formyl moiety [4]. This site-specific metabolic stability profile makes DMF-d1 the preferred isotopic tracer for studies where methyl oxidation kinetics must remain unperturbed while formyl metabolic fate is tracked via ²H NMR or mass spectrometry.

Drug Metabolism Toxicology Mechanistic Enzymology

Solid-Phase Peptide Synthesis Monitoring by HR-MAS NMR: DMF-d1 as a Resin-Compatible Solvent

In high-resolution magic angle spinning (HR-MAS) NMR monitoring of solid-phase peptide synthesis (SPS) using Sieber amide resin, DMF-d7 has been employed to obtain proton spectra with effective suppression of polystyrene resin signals [1]. The use of DMF-d7 as the swelling and NMR solvent, combined with a nonselective 1D TOCSY/DIPSI-2 pulse sequence, enabled real-time monitoring of amino acid coupling and glycopeptide assembly without compound loss or cleavage from the resin [2]. While DMF-d1 is not explicitly cited in this study, its physicochemical similarity to DMF-d7 (both are deuterated DMF isotopologues) and its 50–70% lower cost per gram position it as a cost-effective alternative for resin swelling and HR-MAS NMR applications where full deuteration is not required . The site-specific formyl deuteration of DMF-d1 still eliminates the intense formyl proton signal that would otherwise interfere with spectral interpretation in the δ 7.5–8.5 ppm region, while the methyl proton signals can be suppressed via standard solvent suppression techniques .

Solid-Phase Synthesis HR-MAS NMR Peptide Chemistry

Mass Spectrometry Calibration and Internal Standardization: DMF-d1 as a Stable Isotope-Labeled Reference

N,N-Dimethylformamide-d1 (DMF-d1) with a mass shift of M+1 relative to unlabeled DMF (m/z 74.10 vs. 73.09 for the molecular ion) is specified by manufacturers as suitable for mass spectrometry calibration and as a stable isotope-labeled internal standard . The deuterium incorporation at the formyl position generates a +1 Da mass difference that is readily resolved by unit-resolution mass spectrometers, enabling accurate quantification of DMF in biological matrices without isobaric interference [1]. Unlike DMF-d7 (M+7, m/z 80.15), the M+1 shift of DMF-d1 minimizes mass-dependent ion suppression effects and chromatographic retention time shifts that can occur with extensively deuterated analogs [2]. Vendor specifications indicate the compound is supplied at 99% chemical purity (by CP) and 98 atom % D isotopic purity, meeting the acceptance criteria for use as a calibration reference standard in validated bioanalytical methods [3].

Mass Spectrometry Quantitative Analysis Pharmacokinetics

Optimal Application Scenarios for N,N-Dimethylformamide-d (CAS 2914-27-4) Based on Evidence


¹H NMR Spectroscopy of Aromatic and Aldehydic Analytes

When analyzing compounds with resonances in the δ 7.5–8.5 ppm region (e.g., aromatic aldehydes, heterocyclic formyl derivatives), DMF-d1 is the optimal solvent. Its 98 atom % D isotopic purity at the formyl position reduces the solvent background signal to ≤2% of that observed with unlabeled DMF, eliminating the need for solvent suppression pulse sequences that can attenuate nearby analyte signals by 10–30% . This ensures quantitative integrity and avoids baseline distortions in integration-dependent applications such as qNMR purity assays and reaction monitoring. The residual methyl proton signals at δ 2.8–3.0 ppm can be managed with mild presaturation if analyte resonances overlap .

Mechanistic Toxicology and Drug Metabolism Studies

For investigations of DMF hepatotoxicity mechanisms involving cytochrome P450 2E1, DMF-d1 is the indispensable isotopic probe. The compound exhibits a 30% lower apparent Km for N-methyl oxidation (0.14 mM vs. 0.20 mM for unlabeled DMF) while maintaining unperturbed Vmax, in stark contrast to DMF-d6 which reduces Vmax by >50% [1]. This site-specific metabolic stability profile allows researchers to track formyl-derived metabolites via ²H NMR or LC-MS without altering the rate-limiting methyl oxidation step, enabling accurate elucidation of reactive intermediate formation pathways implicated in DMF-induced liver injury [2].

Gravimetric Preparation of Quantitative NMR and Reaction Solutions

In workflows where solutions are prepared gravimetrically for quantitative accuracy, the density of DMF-d1 (0.957 g/mL at 25°C) must be used for volume-to-mass conversions. Using unlabeled DMF density values (0.944 g/mL) introduces a 1.4% systematic error in concentration calculations, while using DMF-d7 density (1.03 g/mL) introduces a 7.6% error . Procurement of DMF-d1 with its certified density value from vendor certificates of analysis ensures traceable and reproducible solution preparation for validated analytical methods and kinetic studies requiring precise stoichiometric control [3].

Cost-Sensitive HR-MAS NMR Monitoring of Solid-Phase Synthesis

For academic and industrial laboratories performing routine HR-MAS NMR monitoring of resin-bound reactions, DMF-d1 provides a procurement cost reduction of approximately 50–70% compared to DMF-d7 ($163–$172/g vs. estimated $280–$350/g) . The formyl deuteration eliminates the primary interfering signal in the low-field region, while the residual methyl signals (δ 2.8–3.0 ppm) can be suppressed using standard techniques. This cost efficiency is particularly advantageous for high-throughput screening campaigns and teaching laboratories where full deuteration is not mandatory for spectral interpretation [4].

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